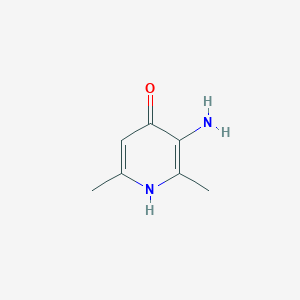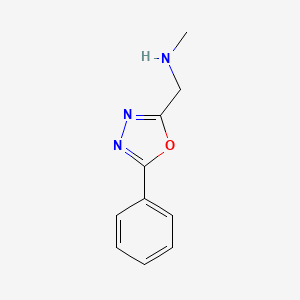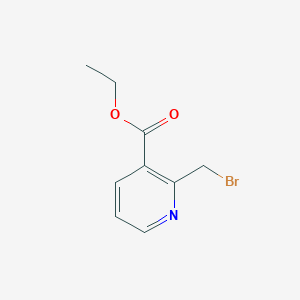
Ethyl 2-(bromomethyl)nicotinate
概要
説明
Ethyl 2-(bromomethyl)nicotinate is an organic compound that belongs to the class of nicotinates. It is characterized by the presence of a bromomethyl group attached to the second position of the nicotinate ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
科学的研究の応用
Ethyl 2-(bromomethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Safety and Hazards
作用機序
Target of Action
Ethyl 2-(bromomethyl)nicotinate is a chemical compound that may have potential biological activity. It’s worth noting that nicotinate derivatives, such as methyl nicotinate, have been reported to act as peripheral vasodilators .
Mode of Action
It’s known that nicotinate derivatives can interact with their targets to induce peripheral vasodilation . This interaction often involves the release of prostaglandin D2, which acts locally due to its short half-life .
Biochemical Pathways
Nicotine, a related compound, is known to be metabolized through several pathways in bacteria, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .
Result of Action
Related compounds such as methyl nicotinate are known to induce peripheral vasodilation, enhancing local blood flow at the site of application .
生化学分析
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often serving as electrophiles in these reactions . The exact nature of these interactions would depend on the specific biochemical context and the other molecules involved .
Cellular Effects
Given its structural similarity to niacin, it may potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving Ethyl 2-(bromomethyl)nicotinate are not well-characterized. Given its structural similarity to niacin, it may potentially be involved in similar metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)nicotinate can be synthesized through a bromination reaction of ethyl nicotinate. The process typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to ethyl 2-(methyl)nicotinate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of ethyl 2-(bromomethyl)pyridine N-oxide using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products:
Substitution: Ethyl 2-(azidomethyl)nicotinate, ethyl 2-(thiocyanatomethyl)nicotinate.
Reduction: Ethyl 2-(methyl)nicotinate.
Oxidation: Ethyl 2-(bromomethyl)pyridine N-oxide.
類似化合物との比較
Ethyl nicotinate: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
Methyl 2-(bromomethyl)nicotinate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
2-(Bromomethyl)pyridine: Lacks the ester group, making it more volatile and less suitable for certain synthetic applications.
Uniqueness: this compound is unique due to its combination of a bromomethyl group and an ethyl ester, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis, suitable for a wide range of applications.
特性
IUPAC Name |
ethyl 2-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGTHONFSMECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356528 | |
| Record name | Ethyl 2-(bromomethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63050-11-3 | |
| Record name | Ethyl 2-(bromomethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(bromomethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

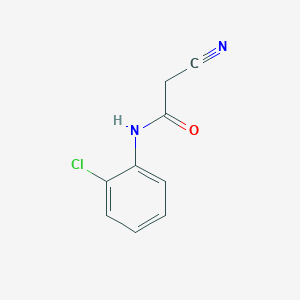
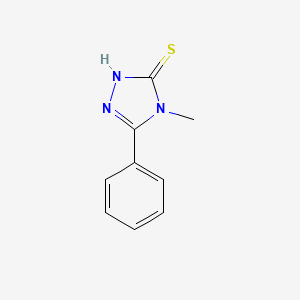

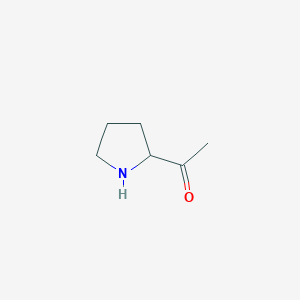
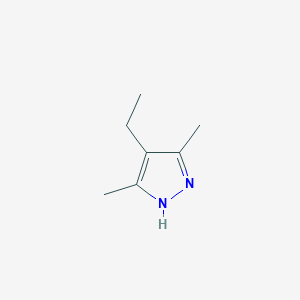


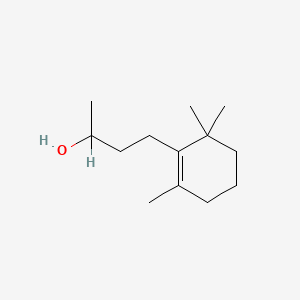
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
